2-(3,4-dihydro-2H-quinolin-1-yl)-N,N-diethylethanamine;hydrochloride
Description
The compound with the identifier “2-(3,4-dihydro-2H-quinolin-1-yl)-N,N-diethylethanamine;hydrochloride” is known as 3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N,N-diethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2.ClH/c1-3-16(4-2)12-13-17-11-7-9-14-8-5-6-10-15(14)17;/h5-6,8,10H,3-4,7,9,11-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJGYATUVPDDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1CCCC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1CCCC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactors and precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed: The major products formed from the reactions of 3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane depend on the specific reaction conditions and reagents used. These products can vary widely and are often tailored to specific applications .
Scientific Research Applications
3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology and medicine, it has potential therapeutic applications due to its unique chemical properties. In industry, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of 3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane include other spiro compounds with similar structural features. These compounds may share some chemical properties but can differ significantly in their reactivity and applications .
Uniqueness: The uniqueness of 3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane lies in its specific chemical structure, which imparts distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from chemical synthesis to therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
